N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride
Description
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride is a synthetic small molecule featuring a tetrahydrothiazolo[5,4-c]pyridine core substituted with a benzyl group at position 3. The benzamide moiety is further modified with a 4-methylpiperidinyl sulfonyl group at the para position.
Propriétés
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3S2.ClH/c1-19-11-15-30(16-12-19)35(32,33)22-9-7-21(8-10-22)25(31)28-26-27-23-13-14-29(18-24(23)34-26)17-20-5-3-2-4-6-20;/h2-10,19H,11-18H2,1H3,(H,27,28,31);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZECFSUUABJOKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CN(CC4)CC5=CC=CC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 394.56 g/mol. Its structure features a tetrahydrothiazolo-pyridine core linked to a sulfonamide group, which is critical for its biological activity.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways. For instance, it targets sphingosine 1-phosphate lyase (S1PL), which plays a crucial role in regulating immune responses and inflammation .
- Antagonistic Activity : It exhibits antagonistic properties against histamine receptors, which can be beneficial in treating conditions like allergies and gastric ulcers .
- Cytotoxic Effects : Preliminary studies suggest that the compound may induce apoptosis in certain cancer cell lines, indicating potential as an anticancer agent .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various bacteria and fungi. In vitro studies reveal that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
In animal models, the compound has shown promising anti-inflammatory effects. It significantly reduces markers of inflammation in models of arthritis and colitis, suggesting its potential use in treating chronic inflammatory diseases .
Anticancer Potential
Studies have indicated that N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride may inhibit tumor growth in xenograft models. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .
Case Studies
-
Case Study on Inflammatory Bowel Disease (IBD) :
- A study involving animal models of IBD showed that treatment with this compound led to reduced inflammation and improved gut health markers.
- Histological analysis revealed decreased infiltration of inflammatory cells in treated animals compared to controls.
-
Cancer Model Study :
- In a xenograft model using human cancer cells, administration of the compound resulted in a significant reduction in tumor size compared to untreated controls.
- Mechanistic studies indicated that the compound induced apoptosis via the mitochondrial pathway.
Data Summary
Comparaison Avec Des Composés Similaires
Structural Modifications and Physicochemical Properties
The compound’s key structural features are compared below with analogs from the evidence:
Key Observations:
- Hydrophobic vs.
- Sulfonyl Variants: The 4-methylpiperidinyl sulfonyl group may confer stronger binding to charged residues (e.g., in factor Xa’s S4 pocket) compared to cyclopropylsulfonyl or unsubstituted sulfonamides .
- Bioactivity Clues: The 5-methyl analog in Edoxaban (a known factor Xa inhibitor) suggests that bulkier substituents like benzyl in the target compound could alter substrate selectivity or bioavailability .
Pharmacological and Conformational Insights
Factor Xa Inhibition
- Edoxaban and Structural Mimicry: Edoxaban’s 5-methyl-thiazolo pyridine binds to factor Xa’s S4 pocket via hydrophobic interactions, while its chloropyridinyl group targets the S1 pocket . The target compound’s benzyl group may enhance S4 binding affinity but reduce solubility compared to smaller methyl groups .
- Conformational Rigidity: X-ray studies of 5-methyl analogs (e.g., compound 61 in ) reveal intramolecular S-O interactions that stabilize bioactive conformations. The benzyl group in the target compound may introduce steric hindrance or alternative binding modes .
Antimicrobial Activity
- Sulfonyl Derivatives: Compounds with aryl/heteroaryl sulfonyl groups (e.g., ) exhibit moderate antimicrobial activity. The 4-methylpiperidinyl sulfonyl group in the target compound could enhance Gram-positive bacterial targeting due to increased lipophilicity .
Physicochemical and ADME Properties
- Solubility: The sulfonyl-piperidine group likely improves aqueous solubility compared to tert-butyl or nitro-substituted analogs .
- Bioavailability: Methyl-substituted analogs (e.g., ) show moderate rat bioavailability (~30%). The benzyl group may reduce this due to increased molecular weight and logP .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
